Boc-L-Ser(Fmoc-L-Ser(tBu))-OH

Description

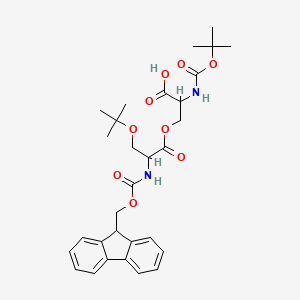

Structure

2D Structure

Properties

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O9/c1-29(2,3)40-17-24(26(35)38-16-23(25(33)34)31-28(37)41-30(4,5)6)32-27(36)39-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,15-17H2,1-6H3,(H,31,37)(H,32,36)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMUANKHZZCWSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of Boc L Ser Fmoc L Ser Tbu Oh in Advanced Peptide Synthesis Strategies

Convergent Solid-Phase Peptide Synthesis (SPPS) using Protected Dipeptide Fragments

Convergent synthesis, where smaller, protected peptide fragments are synthesized and then coupled together, is a powerful strategy for the preparation of long or difficult peptides. nih.gov This approach can improve the purity of the final product and circumvent issues like peptide aggregation that can occur during stepwise solid-phase peptide synthesis (SPPS). nih.gov The dipeptide Boc-L-Ser(Fmoc-L-Ser(tBu))-OH is well-suited for this approach.

Preparation of Protected Serine-Containing Peptide Fragments

The synthesis of protected peptide fragments is a critical first step in a convergent strategy. acs.org The dipeptide this compound can be effectively utilized in the preparation of serine-containing fragments. For instance, a common approach involves anchoring an amino acid to a highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin. The peptide chain can then be elongated in a stepwise manner.

The use of this compound allows for the introduction of two serine residues at once, with distinct protecting groups that enable further selective manipulations. The Boc group at the N-terminus is stable to the basic conditions used for Fmoc group removal during chain elongation, while the Fmoc group on the side chain of the second serine can be selectively removed to allow for side-chain modification or cyclization. chempep.com The tert-butyl ether protecting the hydroxyl group of the second serine is stable to both the basic conditions for Fmoc removal and the mild acidic conditions that might be used for cleavage from a hyper-acid sensitive resin. chempep.com

A general scheme for the preparation of a protected serine-containing fragment is as follows:

Attachment of the C-terminal amino acid to a suitable resin (e.g., 2-CTC resin).

Stepwise elongation of the peptide chain using standard Fmoc-SPPS chemistry.

Incorporation of the this compound dipeptide in a single coupling step.

Further elongation of the peptide chain from the N-terminus of the dipeptide.

Cleavage of the protected peptide fragment from the resin under mild acidic conditions that leave the side-chain protecting groups intact.

| Step | Reagents and Conditions | Purpose |

| 1. Resin Loading | Fmoc-AA-OH, DIPEA, DCM | Covalent attachment of the first amino acid to the resin. |

| 2. Deprotection | 20% Piperidine (B6355638) in DMF | Removal of the Fmoc group to expose the N-terminal amine. |

| 3. Coupling | Fmoc-AA-OH, Coupling Reagent (e.g., HBTU/HOBt), DIPEA, DMF | Formation of the peptide bond. |

| 4. Dipeptide Coupling | This compound, Coupling Reagent, DIPEA, DMF | Incorporation of the dipeptide fragment. |

| 5. Fragment Cleavage | Dilute TFA in DCM | Release of the protected peptide fragment from the resin. |

Segment Condensation Methodologies

Once the protected peptide fragments are synthesized, they are coupled together in a process known as segment condensation. This can be performed either on a solid support (solid-phase fragment condensation) or in solution. The dipeptide this compound provides a fragment with a C-terminal carboxylic acid, making it suitable for coupling to the N-terminus of another peptide fragment.

In a typical solid-phase segment condensation, a C-terminally protected peptide fragment is assembled on the resin. After removal of the N-terminal protecting group, the N-terminally protected fragment with a free C-terminus (such as one derived from this compound) is activated and coupled to the resin-bound fragment. researchgate.net

Common coupling reagents for fragment condensation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). chempep.com Phosphonium and aminium salts like PyBOP and HBTU are also frequently used. chempep.com

| Coupling Reagent | Additive | Common Application |

| DIC | HOBt or Oxyma | Standard fragment coupling, minimizes racemization. |

| HBTU/HATU | - | Highly efficient coupling, often used for difficult sequences. |

| PyBOP | - | Effective for sterically hindered couplings. |

Challenges and Solutions in Fragment Coupling

Fragment coupling is often more challenging than stepwise SPPS due to the steric hindrance of the large peptide fragments and the potential for racemization at the C-terminal amino acid of the activated fragment. nih.gov Aggregation of protected peptide fragments can also lead to low coupling yields. nih.gov

Challenges:

Low coupling efficiency: The reaction between two large peptide fragments can be slow and incomplete.

Racemization: The activated C-terminal amino acid of the N-protected fragment is susceptible to epimerization.

Poor solubility and aggregation: Protected peptide fragments can be difficult to dissolve and may aggregate, hindering the coupling reaction.

Solutions:

Optimized Coupling Reagents: The use of highly efficient coupling reagents like HATU or COMU can improve coupling yields.

Racemization Suppressants: Additives like HOBt or Oxyma are crucial for minimizing racemization. Coupling at lower temperatures can also be beneficial.

Chaotropic Agents and "Difficult Sequence" Strategies: To overcome aggregation, chaotropic salts like LiCl can be added to the coupling mixture. The incorporation of "psi-proline" dipeptides or N-substituted amino acids can disrupt secondary structures that lead to aggregation. sigmaaldrich.com

Solvent Choice: The choice of solvent can significantly impact the solubility of the fragments. Aprotic polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are commonly used, sometimes in combination with solubilizing agents.

Solution-Phase Peptide Synthesis and Hybrid Approaches

While SPPS is a dominant technique, solution-phase peptide synthesis (LPPS) and hybrid approaches that combine solid-phase and solution-phase methods offer advantages for the synthesis of very large peptides or for industrial-scale production. chempep.comresearchgate.net

Utility in Fragment Condensation in Solution

The dipeptide this compound can be readily used to prepare protected fragments for solution-phase condensation. After synthesis of the desired fragment on a solid support, it can be cleaved while keeping all protecting groups intact. This fully protected fragment can then be coupled to another fragment in solution.

The advantage of solution-phase condensation is that the progress of the reaction can be monitored more easily, and purification of the final product can sometimes be more straightforward than with SPPS. libretexts.org However, the handling and purification of large, protected peptide fragments in solution can be challenging due to their often-poor solubility. peptide.com

Integration into Mixed Solid/Solution Phase Syntheses

A hybrid approach leverages the strengths of both SPPS and solution-phase synthesis. youtube.com In this strategy, protected peptide fragments are synthesized via SPPS, cleaved from the resin, and then coupled together in solution. This approach is particularly useful for the synthesis of proteins or very long peptides. nih.gov

The this compound dipeptide can be incorporated into a fragment synthesized on a solid support. This fragment is then cleaved and purified. Subsequently, it can be coupled to another fragment, which may have been synthesized either on a solid support or in solution. This modular approach allows for the efficient assembly of large and complex peptide targets.

Synthesis of Serine-Rich and Phosphorylated Peptides

The incorporation of multiple serine residues into a peptide sequence can lead to significant synthetic challenges, including poor solubility and aggregation of the growing peptide chain. This compound is designed to mitigate these issues, thereby facilitating the synthesis of peptides that are crucial for studying biological processes like phosphorylation.

Precursor for Post-Translational Modification Studies (e.g., Phosphorylation)

Post-translational modifications (PTMs) are critical to the functional diversity of proteins. Phosphorylation, the addition of a phosphate (B84403) group to amino acids like serine, threonine, or tyrosine, is one of the most important PTMs, regulating numerous cellular processes. The study of these processes often requires synthetic peptides containing specific phosphorylation sites.

While this compound is not itself a phosphorylated reagent, it is a key precursor for constructing the peptide backbones that will later be used in such studies. Synthesizing the serine-containing peptide substrate is the first and often most difficult step. Two primary strategies exist for creating phosphopeptides: the "building block" approach, where a pre-phosphorylated amino acid (like Fmoc-Ser(PO(OBzl)OH)-OH) is incorporated directly during synthesis, and the "post-assembly" approach, where a completed peptide is phosphorylated.

In either case, the successful assembly of the underlying peptide chain is paramount. The use of the this compound dipeptide building block helps ensure the high-fidelity synthesis of the target peptide, which can then be used as a substrate for kinase studies or further modified to create a phosphomimetic. Its role is to enable the creation of the necessary peptide sequence that is a prerequisite for any PTM investigation.

Generation of Peptides with Specific Serine Motifs

Peptides with repeating or adjacent serine residues are notoriously difficult to synthesize using standard solid-phase peptide synthesis (SPPS) protocols. These sequences are prone to forming strong intermolecular hydrogen bonds, leading to the aggregation of peptide chains on the solid support. This aggregation hinders the accessibility of reagents to the N-terminus of the growing peptide, resulting in incomplete reactions and the formation of deletion sequences.

This compound is an example of an O-acyl isopeptide, a class of reagents designed to overcome this problem. By introducing a temporary ester bond into the peptide backbone in place of a standard amide bond, it disrupts the hydrogen-bonding patterns that cause aggregation. This temporary modification increases the solubility and flexibility of the protected peptide, allowing for efficient chain elongation. After the full peptide has been synthesized, a mild treatment alters the pH, triggering a spontaneous and rapid O-to-N acyl shift. This intramolecular rearrangement converts the ester linkage into a native amide bond, yielding the desired serine-containing peptide with high purity.

Incorporation into Peptidomimetics and Constrained Analogs

The strategic use of this compound extends to the synthesis of peptidomimetics and analogs where backbone conformation is critical. Its primary contribution is not in the final structure but in transiently modifying the backbone during synthesis to achieve the target molecule.

Role in Modifying Peptide Backbone Flexibility

The core function of this compound lies in its ability to temporarily alter the flexibility of the peptide backbone. A standard peptide backbone composed of amide bonds has a relatively planar and rigid structure, which favors the formation of secondary structures like beta-sheets, a primary cause of aggregation during SPPS.

By introducing an ester linkage, the this compound dipeptide imparts a localized increase in conformational freedom. This "flexible" joint in the backbone disrupts the regular, ordered structure that is necessary for aggregation, keeping the peptide chains solubilized and accessible for subsequent coupling reactions. This transient increase in flexibility is reversed during the final O-to-N acyl shift, which restores the native, more rigid amide bond required for the peptide's final biological conformation.

| Linkage Type | Hydrogen Bond Donor | Rotational Freedom | Tendency for Aggregation (during SPPS) |

| Amide Bond (-CO-NH-) | Yes | Restricted | High |

| Ester Bond (-CO-O-) | No | Increased | Low |

Advanced Methodologies and Techniques Relevant to Boc L Ser Fmoc L Ser Tbu Oh Research

Spectroscopic and Chromatographic Characterization of Protected Peptides

A combination of chromatographic and spectroscopic methods is indispensable for the comprehensive characterization of protected peptides. These techniques provide detailed information on the purity, molecular weight, and three-dimensional structure of the synthesized fragments.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthetic peptides, including protected fragments like Boc-L-Ser(Fmoc-L-Ser(tBu))-OH. ignited.increative-proteomics.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating molecules based on their hydrophobicity. gilson.compolypeptide.com

The purity of a peptide is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A pure peptide should ideally present as a single, sharp peak. creative-proteomics.com Impurities, such as deletion sequences, incompletely deprotected peptides, or by-products from side reactions, will appear as separate peaks.

Several key factors are considered in the development of an effective HPLC method for protected peptide analysis:

Column Selection: C18 columns are widely used for peptide analysis due to their hydrophobicity and ability to separate a broad range of peptide sizes and polarities. creative-proteomics.commdpi.com The choice of particle size and pore size of the stationary phase can also impact resolution. creative-proteomics.com

Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent, most commonly acetonitrile, with an acid modifier like trifluoroacetic acid (TFA). ignited.innih.gov The gradient elution, where the concentration of the organic solvent is gradually increased, is employed to effectively separate peptides with varying hydrophobicities. mdpi.comnih.gov

Detection: UV detection is standard for peptide analysis, with the peptide bonds absorbing strongly at wavelengths around 214-220 nm. creative-proteomics.commdpi.com If the peptide contains aromatic residues such as tryptophan or tyrosine, detection at 280 nm can also be utilized. creative-proteomics.comresearchgate.net

| Parameter | Typical Condition for Protected Peptide Analysis | Rationale |

|---|---|---|

| Stationary Phase | Reversed-phase (e.g., C18, C8, C4) | Separates based on hydrophobicity, which is a key differentiator for protected peptides and their impurities. |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | Provides a source of protons to suppress the ionization of free carboxyl groups and acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN) | The organic modifier that elutes the peptides from the column based on their hydrophobicity. |

| Gradient | Linear gradient of increasing Mobile Phase B | Allows for the separation of a complex mixture of peptides with a wide range of polarities in a single run. |

| Detection Wavelength | 214-220 nm | Maximizes the absorbance of the peptide backbone, providing high sensitivity for all peptides regardless of their amino acid composition. |

Mass spectrometry (MS) is a powerful analytical technique that provides precise molecular weight information, which is crucial for confirming the identity and structural integrity of protected peptides. gilson.com It is often coupled with liquid chromatography (LC-MS) to provide both separation and mass information in a single analysis. gilson.comchromatographyonline.com

The process involves ionizing the peptide molecules and then separating them based on their mass-to-charge ratio (m/z). osu.edu Common ionization techniques for peptides include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). creative-proteomics.com

Electrospray Ionization (ESI): This soft ionization technique is well-suited for analyzing peptides and proteins directly from a liquid phase. It typically produces multiply charged ions, which allows for the analysis of high-molecular-weight compounds on mass analyzers with a limited m/z range. creative-proteomics.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): In this technique, the peptide is co-crystallized with a matrix that absorbs laser energy. The laser pulse desorbs and ionizes the peptide, typically producing singly charged ions.

Tandem mass spectrometry (MS/MS) can be used to obtain sequence information by fragmenting the peptide ions and analyzing the resulting fragment ions. osu.edunih.gov This is particularly useful for confirming the amino acid sequence and identifying the location of any modifications or protecting groups.

| Ionization Technique | Typical Mass Analyzer | Key Advantages for Protected Peptide Analysis |

|---|---|---|

| Electrospray Ionization (ESI) | Quadrupole, Ion Trap, Time-of-Flight (TOF), Orbitrap | Well-suited for coupling with HPLC (LC-MS), allows for the analysis of complex mixtures, and provides accurate molecular weight determination. |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Time-of-Flight (TOF) | High sensitivity, tolerance to salts and buffers, and provides a simple mass spectrum with predominantly singly charged ions. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in solution at atomic resolution. springernature.comnih.gov It is particularly valuable for confirming the stereochemical integrity of the amino acid residues within the peptide, ensuring that no racemization has occurred during synthesis. sigmaaldrich.com

For a protected dipeptide like this compound, NMR can provide a wealth of information:

Proton (¹H) NMR: This is the most common NMR experiment and provides information about the chemical environment of each proton in the molecule. The chemical shifts, coupling constants, and integration of the proton signals can be used to confirm the presence of the protecting groups (Boc, Fmoc, tBu) and the amino acid side chains.

Carbon-13 (¹³C) NMR: This technique provides information about the carbon skeleton of the molecule. It can be used to confirm the number and types of carbon atoms present and to identify the carbonyl carbons of the peptide bonds and protecting groups.

2D NMR Techniques: More advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish correlations between protons that are coupled to each other, helping to assign the resonances to specific amino acid residues. uzh.ch NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is crucial for determining the peptide's conformation. uzh.chias.ac.in

The analysis of NMR data can confirm that the stereochemistry of the L-serine residues has been maintained throughout the synthetic process.

Purification Strategies for Complex Protected Peptide Fragments

The purification of protected peptide fragments can be challenging due to their often-poor solubility and tendency to aggregate. researchgate.net Therefore, robust purification strategies are essential to obtain the desired product in high purity.

Preparative chromatography is the method of choice for purifying peptides on a larger scale. ignited.inchromatographyonline.comnih.gov The principles are similar to analytical chromatography, but the column dimensions and flow rates are significantly larger to accommodate higher sample loads.

Preparative Reversed-Phase HPLC (RP-HPLC): This is the most widely used technique for the purification of synthetic peptides. polypeptide.com By optimizing the gradient and flow rate, it is possible to separate the target peptide from closely related impurities. nih.gov Fraction collection is typically triggered by UV absorbance, and the collected fractions are then analyzed by analytical HPLC and MS to identify those containing the pure product. chromatographyonline.com

Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge. It can be a useful orthogonal purification step to RP-HPLC, as it separates impurities that may have similar hydrophobicities to the target peptide but different charge characteristics. polypeptide.com

Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. polypeptide.com It is effective for removing very large or very small impurities, such as aggregated peptides or residual small-molecule reagents.

| Chromatography Technique | Separation Principle | Application in Protected Peptide Purification |

|---|---|---|

| Preparative Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary purification method for most synthetic peptides, offering high resolution and capacity. |

| Ion-Exchange Chromatography (IEX) | Net Charge | Orthogonal purification step to remove impurities with different charge properties. |

| Size-Exclusion Chromatography (SEC) | Molecular Size | Effective for removing aggregates and small molecule contaminants. |

The low solubility of protected peptide fragments is a significant challenge in both their synthesis and purification. researchgate.netub.edu This is often due to the hydrophobic nature of the protecting groups and the tendency of the peptide backbones to form intermolecular hydrogen bonds, leading to aggregation. researchgate.net Several strategies can be employed to mitigate these solubility issues:

Solvent Selection: The choice of solvent is critical. While Dimethylformamide (DMF) is a common solvent in peptide synthesis, other solvents or solvent mixtures may be more effective for dissolving specific protected fragments. ub.educreative-peptides.com The addition of chaotropic agents, such as guanidine hydrochloride, can disrupt hydrogen bonding and improve solubility. creative-peptides.com

pH Adjustment: Modifying the pH of the solution can alter the charge state of the peptide and potentially increase its solubility, especially if it contains ionizable side chains. biosynth.com

Use of Solubilizing Tags: Temporary or permanent attachment of hydrophilic tags, such as polyethylene glycol (PEG) chains, can significantly enhance the solubility of hydrophobic peptides. biosynth.com These tags can be cleaved off at a later stage if necessary.

Chemical Modification: In some cases, specific chemical modifications to the peptide backbone or side chains can disrupt aggregation and improve solubility. nih.gov

By carefully selecting the appropriate combination of purification techniques and solubility-enhancing strategies, it is possible to successfully isolate and purify complex protected peptide fragments like this compound for their use in further synthetic endeavors.

Mechanistic Studies of Protecting Group Behavior and Side Reactions

In the synthesis of complex peptides, the strategic use of protecting groups is essential to prevent unwanted side reactions and ensure the formation of the desired product. The compound this compound is a sophisticated dipeptide building block where the choice of protecting groups—tert-Butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and tert-butyl (tBu)—is critical. These groups are chosen for their specific chemical stabilities, allowing for a defined order of removal, a concept known as orthogonal protection. iris-biotech.debiosynth.com The Boc group protects the N-terminus of the first serine residue, the Fmoc group protects the N-terminus of the second serine, and the tBu group protects the side-chain hydroxyl of the second serine. This arrangement allows for selective deprotection and chain elongation at specific sites. However, during peptide synthesis, side reactions such as racemization, diketopiperazine formation, and aspartimide formation can occur, influenced by the nature of the protecting groups, the coupling reagents, and the reaction conditions. peptide.com Understanding the mechanisms behind these processes is vital for optimizing synthesis protocols and maximizing the yield of the target peptide.

Investigation of Racemization Pathways in Dipeptide Couplings

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant side reaction during peptide bond formation. mdpi.com This epimerization can occur through two primary mechanisms: direct enolization (proton abstraction from the α-carbon) or, more commonly, through the formation of a 5(4H)-oxazolone intermediate. mdpi.comresearchgate.net The activation of the carboxylic acid group of the N-protected amino acid or peptide segment makes the α-proton more acidic and susceptible to abstraction by a base, leading to racemization. peptide.com

For serine derivatives, studies have shown that the extent of racemization is highly dependent on the coupling method. nih.gov The activation of the protected amino acid can generate a racemizable intermediate. nih.gov Research comparing various coupling reagents for the activation of Fmoc-L-Ser(tBu)-OH, a key component of the target molecule, reveals significant differences in the degree of racemization. While racemization for Fmoc-L-Ser(tBu)-OH is generally low, certain reagents can induce higher levels of the D-isomer. nih.gov For instance, the use of HATU in the presence of N-methylmorpholine (NMM) has been shown to cause some racemization, whereas coupling with reagents like diisopropylcarbodiimide (DIC) in the presence of Oxyma results in negligible racemization. nih.gov

Studies on serine dipeptide active esters suggest that racemization proceeds mainly through the 5(4H)-oxazolone pathway. researchgate.net The rate of racemization versus the rate of coupling is a critical factor; for practical synthesis, active esters that couple much faster than they racemize, such as pentafluorophenyl esters, are preferred to minimize epimerization. researchgate.net

| Coupling Reagent | Base | L-Product Ratio | D-Product Ratio |

|---|---|---|---|

| DIC/Oxyma | DIPEA | >99.9 | <0.1 |

| EDCI/Oxyma | DIPEA | >99.9 | <0.1 |

| PyBop/DIPEA | DIPEA | >99.9 | <0.1 |

| HBTU/HOBt | DIPEA | 99.7 | 0.3 |

| HATU | NMM | 98.5 | 1.5 |

Theoretical Considerations in Utilizing Boc L Ser Fmoc L Ser Tbu Oh

Stereochemical Control and Diastereoselectivity in Serine-Derived Systems

Maintaining the stereochemical integrity of amino acids during peptide synthesis is critical, as the biological activity of peptides is highly dependent on their three-dimensional structure. Serine, in particular, is an amino acid that can be prone to racemization, a process where the stereocenter inverts, leading to a mixture of L- and D-isomers. nih.govmdpi.com This epimerization can occur during the activation of the carboxylic acid group for peptide bond formation, especially through the formation of an oxazolone (B7731731) intermediate. mdpi.com

The use of pre-formed, protected dipeptide building blocks like "Boc-L-Ser(Fmoc-L-Ser(tBu))-OH" can help to mitigate the risk of racemization at the first serine residue. By incorporating the serine as part of a larger, stable unit, the number of activation steps involving a single, potentially labile serine derivative is reduced.

Furthermore, the synthesis of peptides containing multiple serine residues presents unique challenges. Poly-serine sequences are known to be difficult to synthesize due to the tendency of the growing peptide chain to fold and aggregate on the solid support, leading to incomplete reactions and low yields. researchgate.net The hydroxyl side chain of serine can also lead to side reactions such as O-acylation or an acid-catalyzed N-O acyl shift. peptide.com The tBu protection on the serine side chain in "this compound" is crucial for preventing these unwanted side reactions.

When synthesizing molecules with multiple stereocenters, such as a dipeptide, controlling diastereoselectivity is essential. The synthesis of "this compound" itself must proceed in a way that ensures the correct stereochemical configuration at both α-carbons. While the specific synthetic route to this compound is proprietary to manufacturers, it would invariably involve stereoselective methods to couple the two L-serine derivatives. Any deviation from the desired L,L-diastereomer would result in a contaminant that would be difficult to remove and could compromise the final peptide's structure and function. The high purity required for peptide synthesis reagents underscores the importance of stringent stereochemical control during their manufacture. sigmaaldrich.comchemimpex.comiris-biotech.de

Challenges in synthesizing serine-rich peptides and the role of protecting groups are outlined below:

| Challenge | Description | Role of "this compound" |

| Racemization/Epimerization | Inversion of the stereocenter at the α-carbon during synthesis, leading to a loss of stereochemical purity. mdpi.com | Use of a pre-formed dipeptide can reduce the number of activation steps for the first serine, minimizing racemization risk. |

| Aggregation | Peptides with multiple serine residues can fold on the solid support, hindering further reactions. researchgate.net | While not directly solving aggregation of longer poly-serine chains, using a dipeptide building block can improve coupling efficiency for that segment. |

| Side Reactions | The hydroxyl group of serine can undergo unwanted reactions like O-acylation or N-O acyl shift. peptide.com | The tBu protecting group on the serine side chain effectively blocks the hydroxyl group, preventing these side reactions. |

Design Principles for Optimized Peptide Building Blocks

The design of "this compound" exemplifies several key principles aimed at optimizing the process of peptide synthesis. The creation and use of such complex, pre-formed building blocks are driven by the need for increased efficiency, purity, and the ability to synthesize challenging peptide sequences.

One of the primary principles is the segment condensation or fragment-based approach . Instead of adding amino acids one by one (stepwise synthesis), larger, pre-synthesized peptide fragments are coupled together. This strategy can significantly reduce the total number of synthetic steps, which is particularly advantageous for the synthesis of long peptides where the cumulative yield of stepwise synthesis can be very low. mblintl.combiosynth.com "this compound" can be considered a mini-fragment, a dipeptide ready for incorporation into a growing peptide chain.

Another design principle is the minimization of problematic sequences during synthesis . As mentioned, certain amino acid sequences are notoriously difficult to synthesize due to issues like aggregation. mblintl.comnih.gov By creating a dipeptide building block in solution phase and then purifying it to a high degree, the challenges associated with coupling the second serine to the first on a solid support can be circumvented.

Finally, the development of such specialized reagents is also influenced by computational and rational design approaches . While this specific molecule is a logical combination of common protecting group strategies, the broader field of peptide building block design increasingly relies on computational methods to predict and optimize the properties of peptides, including their stability, solubility, and interaction with biological targets. nih.govfrontiersin.orgmit.edu The creation of building blocks with specific structural or functional properties is a growing area of research. nih.govadvancedsciencenews.com

The advantages of using an optimized building block like "this compound" are summarized below:

| Design Principle | Advantage in Peptide Synthesis |

| Segment Condensation | Reduces the number of synthetic cycles, potentially increasing overall yield and purity, especially for long peptides. mblintl.com |

| Circumvention of "Difficult Sequences" | Avoids on-resin synthesis challenges associated with specific dipeptide sequences, such as the aggregation-prone Ser-Ser linkage. researchgate.netmblintl.com |

| Synthetic Convergence | Increases overall efficiency by preparing a key structural motif offline, which is then incorporated into the main synthesis. |

| High Purity of Incorporated Unit | The dipeptide building block can be synthesized and purified to a high degree before use, ensuring the fidelity of that portion of the final peptide. |

Future Directions and Research Challenges

Development of Novel Protecting Group Combinations

The success of solid-phase peptide synthesis (SPPS) heavily relies on the careful selection of protecting groups to temporarily mask reactive functional moieties and prevent unwanted side reactions. iris-biotech.de The combination of Boc, Fmoc, and tBu protecting groups in "Boc-L-Ser(Fmoc-L-Ser(tBu))-OH" offers a robust orthogonal system. However, the synthesis of highly complex peptides, including those with multiple post-translational modifications, necessitates an expanded toolbox of protecting groups with even greater orthogonality.

A significant research challenge lies in the development of new protecting groups for the serine hydroxyl function that are compatible with both Boc and Fmoc chemistries but can be removed under unique, non-interfering conditions. This would enable the site-specific modification of serine residues within a peptide chain in the presence of other protected amino acids. For instance, the development of photolabile or enzymatically cleavable protecting groups for the serine side chain could offer new avenues for selective deprotection.

Furthermore, there is a continuous search for protecting groups that can overcome some of the limitations of existing ones. For example, while the t-butyl group is widely used, its removal requires strong acidic conditions (e.g., trifluoroacetic acid), which can sometimes lead to side reactions. iris-biotech.de Research into alternative acid-labile groups with milder cleavage conditions or completely different deprotection mechanisms is an active area of investigation. The cyclohexyl (Chx) group, for example, has been explored as a hydroxyl-protecting group for serine, demonstrating stability to conditions like 20% piperidine (B6355638) in DMF and TFA, but removable with trifluoromethanesulfonic acid–thioanisole in TFA. rsc.org

The following table summarizes some potential novel protecting group strategies that could be explored in combination with the Boc and Fmoc groups for serine protection:

| Protecting Group Class | Deprotection Condition | Potential Advantages | Research Challenges |

| Photolabile Groups (e.g., o-nitrobenzyl) | UV light | High spatial and temporal control of deprotection. | Potential for phototoxicity in biological systems; optimization of cleavage efficiency. |

| Enzymatically Cleavable Groups | Specific enzymes | High selectivity and mild, biocompatible deprotection conditions. | Enzyme stability and accessibility to the peptide on solid support. |

| Fluoride-Labile Silyl Ethers | Fluoride (B91410) ions (e.g., TBAF) | Mild and orthogonal to acid- and base-labile groups. | Potential for silicon migration and incomplete cleavage. |

| Allyl-Based Protecting Groups | Palladium(0) catalysts | Orthogonal to most acid- and base-labile groups. | Catalyst removal and potential for catalyst poisoning. |

The development of such novel protecting groups would not only enhance the versatility of serine building blocks but also pave the way for the synthesis of more intricate and functionally diverse peptides.

Automation and High-Throughput Synthesis of Complex Protected Peptides

The automation of SPPS has significantly accelerated the synthesis of peptides. nih.gov However, the synthesis of complex peptides, especially those incorporating bulky or sterically hindered building blocks like "this compound," still presents challenges for automated synthesizers. nih.gov Overcoming issues such as incomplete coupling reactions and peptide aggregation during synthesis is a key focus of current research. mblintl.comnih.gov

Future advancements in automated peptide synthesis will likely involve the development of more sophisticated instrumentation and optimized protocols specifically designed for handling complex building blocks. This includes improvements in reagent delivery, mixing efficiency, and real-time monitoring of reaction completeness. The use of microwave-assisted SPPS has already shown promise in improving coupling efficiency and reducing synthesis time for difficult sequences. youtube.combiotage.com

High-throughput synthesis platforms are also becoming increasingly important for generating large libraries of peptides for drug discovery and other applications. nih.govresearchgate.net Integrating complex building blocks like "this compound" into these platforms requires robust and reliable synthetic methods that can be easily automated. Research in this area is focused on miniaturization, parallel synthesis formats, and the development of novel solid supports that are more compatible with a wider range of solvents and reaction conditions. rsc.org

The table below outlines some of the key challenges and potential solutions in the automated and high-throughput synthesis of complex peptides:

| Challenge | Potential Solutions |

| Incomplete Coupling Reactions | - Development of more potent coupling reagents. - Optimization of reaction conditions (e.g., temperature, solvent). - Use of microwave-assisted synthesis. youtube.combiotage.com |

| Peptide Aggregation | - Incorporation of backbone-modifying protecting groups. - Use of "difficult sequence" synthesis protocols. nih.gov - Development of novel, aggregation-disrupting solid supports. |

| Compatibility with Automation | - Design of building blocks with improved solubility and reactivity. - Development of software for automated protocol optimization. |

| Purification of Complex Peptides | - Integration of automated purification systems with synthesizers. - Development of novel chromatography resins with improved separation capabilities. |

Addressing these challenges will be crucial for fully realizing the potential of "this compound" and other complex building blocks in large-scale peptide synthesis and library generation.

Expansion of "this compound" Applications in Specialized Bioconjugation and Material Science

The unique orthogonal protection scheme of "this compound" makes it an attractive candidate for applications beyond traditional peptide synthesis, particularly in the fields of bioconjugation and material science.

In bioconjugation, the ability to selectively deprotect one of the protecting groups allows for the site-specific attachment of molecules such as drugs, imaging agents, or polymers to a peptide scaffold. chemimpex.comacs.org For example, the Fmoc group could be removed to allow for the attachment of a fluorescent dye, while the Boc and tBu groups remain intact to protect other reactive sites. This level of control is essential for the construction of well-defined and functional bioconjugates. nih.gov Future research will likely explore the use of "this compound" in the development of novel antibody-drug conjugates, targeted drug delivery systems, and diagnostic probes. The development of mutually orthogonal bioorthogonal reactions will further expand the possibilities for multi-functionalization of peptides containing such building blocks. researchgate.netresearchgate.net

In material science, self-assembling peptides are being investigated for a wide range of applications, including tissue engineering, drug delivery, and nanotechnology. The incorporation of strategically protected amino acids like "this compound" can influence the self-assembly properties of peptides, leading to the formation of novel nanostructures. For instance, studies have shown that Fmoc-protected serine derivatives can self-assemble into various morphologies like flower-like and rod-like structures. chemrxiv.org By selectively removing the protecting groups, the hydrophilicity and charge of the peptide can be altered, providing a mechanism to trigger or modify the self-assembly process.

Future research in this area may focus on:

Smart Biomaterials: Designing peptides that undergo a conformational change and self-assemble in response to a specific stimulus (e.g., pH, temperature, or enzymatic activity) that removes a protecting group.

Functionalized Surfaces: Using the orthogonal handles of "this compound" to immobilize peptides onto surfaces with specific orientations for applications in biosensors and biocompatible coatings.

Hierarchical Structures: Building complex, multi-component materials by using the different protecting groups to direct the sequential assembly of different molecular entities.

The versatility of "this compound" and related orthogonally protected amino acids will undoubtedly continue to inspire new research directions, pushing the frontiers of peptide science and its applications in medicine and technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.